N-[2-(ADAMANTAN-1-YL)ETHYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE
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Description
Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . They are characterized by a high degree of symmetry and have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .Molecular Structure Analysis
Adamantane derivatives have a unique structure. For example, 1,2-dehydroadamantanes (adamantenes) do not occur in a free form and can be found only as intermediates . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical and Chemical Properties Analysis
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are characterized by particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F6NO/c17-15(18,19)12(16(20,21)22)13(24)23-2-1-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPVWINVIZVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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